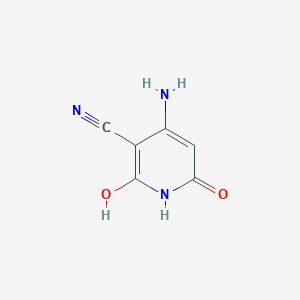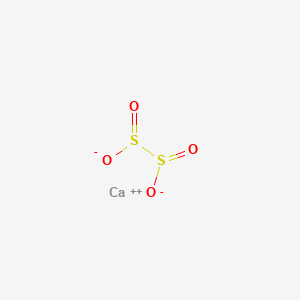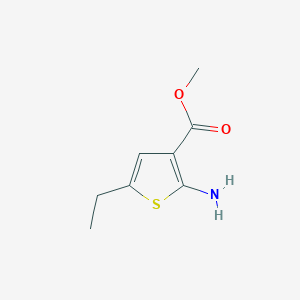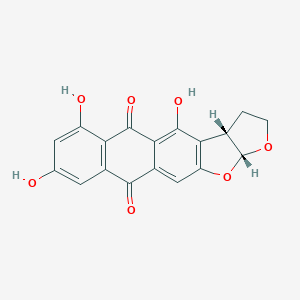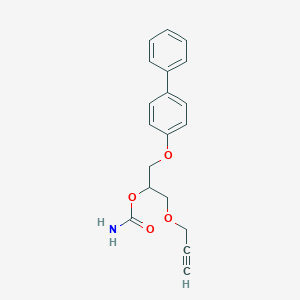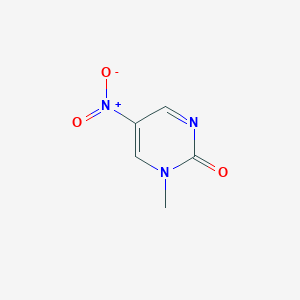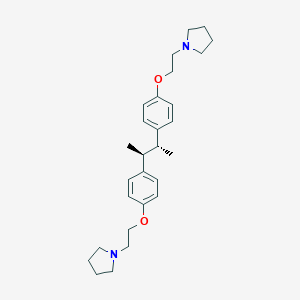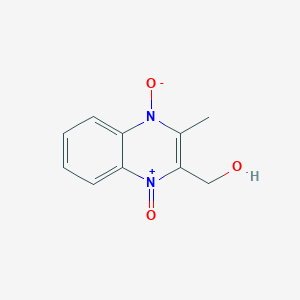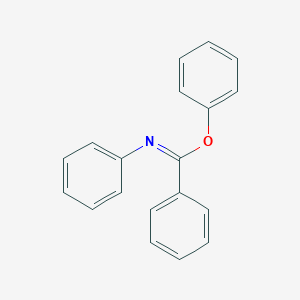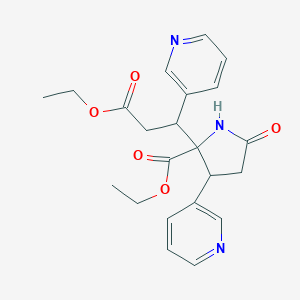
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate, also known as EPYC, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's response to acetylcholine. This leads to increased synaptic plasticity and improved cognitive function.
Effets Biochimiques Et Physiologiques
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is a relatively new compound and its full potential has not yet been explored. However, its activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor makes it a promising candidate for further research. One limitation of Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is that it may be difficult to synthesize in large quantities, which could limit its use in lab experiments.
Orientations Futures
Future research on Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate could include further studies on its mechanism of action, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate could also be studied for its potential use in improving cognitive function and memory in healthy individuals. Additionally, further research could be done to optimize the synthesis method of Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate to improve its yield and purity.
Méthodes De Synthèse
The synthesis of Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate involves the reaction of ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate with various reagents. The exact synthesis method may vary depending on the desired purity and yield of the final product.
Applications De Recherche Scientifique
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
18707-19-2 |
|---|---|
Nom du produit |
Ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
Formule moléculaire |
C22H25N3O5 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
ethyl 2-(3-ethoxy-3-oxo-1-pyridin-3-ylpropyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H25N3O5/c1-3-29-20(27)12-18(16-8-6-10-24-14-16)22(21(28)30-4-2)17(11-19(26)25-22)15-7-5-9-23-13-15/h5-10,13-14,17-18H,3-4,11-12H2,1-2H3,(H,25,26) |
Clé InChI |
QFQVZZNQWCAWNX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CN=CC=C1)C2(C(CC(=O)N2)C3=CN=CC=C3)C(=O)OCC |
SMILES canonique |
CCOC(=O)CC(C1=CN=CC=C1)C2(C(CC(=O)N2)C3=CN=CC=C3)C(=O)OCC |
Synonymes |
β-[2-(Ethoxycarbonyl)-5-oxo-3-(3-pyridinyl)-2-pyrrolidinyl]-3-pyridinepropionic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




